molecular formula C10H11F2NO3 B3095425 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid CAS No. 126300-89-8

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid

Cat. No.: B3095425
CAS No.: 126300-89-8
M. Wt: 231.2 g/mol
InChI Key: ITFQXKAULLPDSW-UHFFFAOYSA-N
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Description

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-(difluoromethoxy)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.

    Hydrogenation: The α,β-unsaturated amino acid is then hydrogenated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-nitro-3-[4-(difluoromethoxy)phenyl]propanoic acid.

    Reduction: Formation of 2-amino-3-[4-(difluoromethoxy)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFQXKAULLPDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311094
Record name O-(Difluoromethyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126300-89-8
Record name O-(Difluoromethyl)tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126300-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Difluoromethyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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